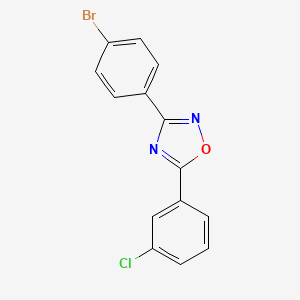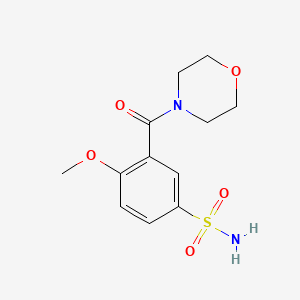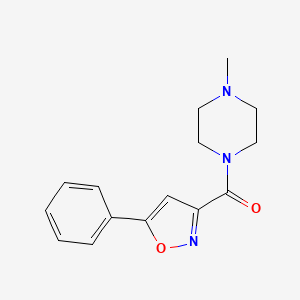
(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of piperazine and isoxazole, which are known for their diverse biological activities. The structure of this compound includes a piperazine ring substituted with a methyl group and an isoxazole ring substituted with a phenyl group.
Mechanism of Action
Mode of Action
Compounds containing the isoxazole moiety are known to bind to their biological targets based on their chemical diversity .
Biochemical Pathways
It’s known that isoxazole-containing compounds can influence a variety of biochemical pathways due to their diverse chemical structures .
Pharmacokinetics
The compound’s molecular weight is 28534096 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Isoxazole-containing compounds are known to have significant biological interests , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s physical properties such as melting point, boiling point, and density may be influenced by environmental conditions, which could in turn affect its action and stability.
Preparation Methods
The synthesis of (4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves the reaction of 1-methylpiperazine with an appropriate isoxazole derivative. One common method involves the reaction of 1-(phenyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which then reacts with 1-methylpiperazine to yield the desired compound . The reaction is usually carried out in the presence of a catalyst such as dimethylformamide (DMF) and under controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where the methyl group can be replaced with other substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
(4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone has been studied for its potential anti-inflammatory and anti-nociceptive properties . It has shown promising results in reducing inflammation and pain in various animal models. Additionally, this compound has been evaluated for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines . Its ability to modulate inflammatory pathways and inhibit specific enzymes makes it a valuable candidate for further research in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Similar compounds to (4-Methylpiperazin-1-yl)(5-phenylisoxazol-3-yl)methanone include other piperazine and isoxazole derivatives. For example:
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: This compound has similar anti-inflammatory properties and is used in similar therapeutic applications.
(5-Methyl-3-phenylisoxazol-4-yl)methanol: This compound is another isoxazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-7-9-18(10-8-17)15(19)13-11-14(20-16-13)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBRWJDHUDHKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,5-dimethylphenyl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5709110.png)
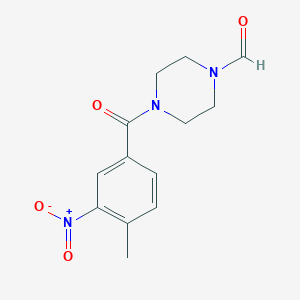
![N-[3-[(2-methylbenzoyl)amino]phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5709140.png)
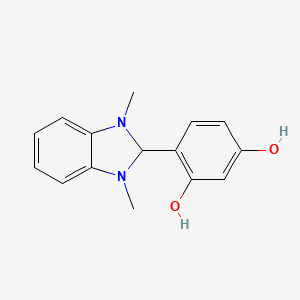
![N-(2,4-dimethylphenyl)-3-[(4-nitrophenyl)thio]propanamide](/img/structure/B5709154.png)
![4-{[4-(benzyloxy)benzyl]amino}phenol](/img/structure/B5709161.png)
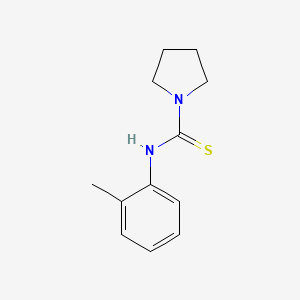

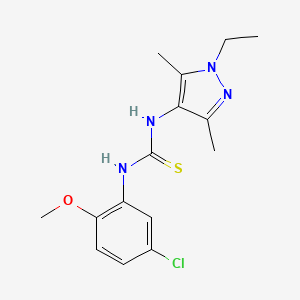
![3-(2-chloro-6-fluorophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B5709191.png)
![4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5709200.png)
![1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-ETHYL-1-BUTANONE](/img/structure/B5709205.png)
